molecular formula C19H18N2O2S2 B3001792 2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide CAS No. 1986427-19-3

2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide

Cat. No.: B3001792
CAS No.: 1986427-19-3
M. Wt: 370.49
InChI Key: MLTYSTJZRFEQHZ-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide is an organic compound characterized by its unique structure, which includes a pyridine ring, a sulfonamide group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 4-methylbenzyl chloride with sodium thiolate to form 4-methylbenzyl thioether.

    Sulfonamide Formation: The thioether is then reacted with 3-chloropyridine-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Biology and Medicine:

    Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.

Industry:

    Dye and Pigment Production: The compound’s aromatic structure can be modified to produce dyes and pigments with specific properties.

Mechanism of Action

The mechanism by which 2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide exerts its effects depends on its application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, binding to the active site of enzymes and inhibiting their activity.

    Antimicrobial Action: The compound can interfere with the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with antimicrobial properties.

    Pyridine-3-sulfonamide: Shares the sulfonamide group but lacks the thioether linkage.

Uniqueness: 2-[(4-Methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide is unique due to its combination of a thioether linkage and a sulfonamide group attached to a pyridine ring. This structure provides a distinct set of chemical and biological properties not found in simpler sulfonamides or pyridine derivatives.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-phenylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-15-9-11-16(12-10-15)14-24-19-18(8-5-13-20-19)25(22,23)21-17-6-3-2-4-7-17/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTYSTJZRFEQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(C=CC=N2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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